9-Hydroxydecanoic Acid Benzyl Ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
benzyl 9-hydroxydecanoate |
InChI |
InChI=1S/C17H26O3/c1-15(18)10-6-3-2-4-9-13-17(19)20-14-16-11-7-5-8-12-16/h5,7-8,11-12,15,18H,2-4,6,9-10,13-14H2,1H3 |
InChI Key |
GNSINTNTMXJNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 9 Hydroxydecanoic Acid Benzyl Ester
Chemical Esterification Protocols
Chemical esterification remains a fundamental approach for synthesizing esters like 9-Hydroxydecanoic Acid Benzyl (B1604629) Ester. This involves the direct reaction of a carboxylic acid with an alcohol, often facilitated by catalysts or coupling agents to enhance reaction rates and yields.
Direct acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a common method for producing esters. masterorganicchemistry.com This equilibrium-controlled process involves the reaction of 9-hydroxydecanoic acid with benzyl alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the product, the reaction is typically conducted with an excess of one reactant, often the alcohol, and with the continuous removal of water.
Commonly used acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The choice of catalyst and reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired benzyl ester. For instance, heterogeneous catalysts like sulfated metal-incorporated MCM-48 have been shown to be effective and reusable for the esterification of benzyl alcohol. nih.gov
Table 1: Common Acid Catalysts for Fischer Esterification
| Catalyst | Formula | Type |
| Sulfuric Acid | H₂SO₄ | Homogeneous |
| p-Toluenesulfonic Acid | TsOH | Homogeneous |
| Porous Phenolsulphonic Acid-Formaldehyde Resin | PAFR | Heterogeneous |
| Sulfated Metal-Incorporated MCM-48 | S-Metal-MCM-48 | Heterogeneous |
This table presents common catalysts used in acid-catalyzed esterification reactions.
Base-promoted esterification offers an alternative to acid-catalyzed methods. These strategies often involve the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with the alcohol in the presence of a base. iiste.org The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) produced during the reaction, driving it to completion.
Another approach involves the use of basic ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), which can catalyze the oxidative self-esterification of alcohols. nih.gov While this method is typically applied to the synthesis of symmetrical esters from a single alcohol, variations could potentially be adapted for cross-esterification reactions between two different alcohols, or in this case, a hydroxy acid and an alcohol, under metal-free conditions. nih.gov
For substrates that are sensitive to the harsh conditions of acid- or base-catalyzed reactions, coupling reagent-mediated esterification provides a milder alternative. The Steglich esterification is a prominent example, utilizing a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species. nih.govresearchgate.net This species is then readily attacked by the alcohol (benzyl alcohol) to yield the desired ester and a urea (B33335) byproduct. nih.govorganic-chemistry.org This method is known for its high yields and mild reaction conditions. nih.gov
Table 2: Common Reagents for Coupling Reagent-Mediated Esterification
| Reagent Type | Example | Abbreviation |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide | DCC |
| Catalyst | 4-Dimethylaminopyridine | DMAP |
| Additive | 1-Hydroxybenzotriazole | HOBt |
This table highlights key reagents used in coupling reagent-mediated esterification syntheses.
Derivatization from Precursor Molecules
An alternative synthetic strategy involves the initial synthesis of the 9-hydroxydecanoic acid moiety, which can then be esterified. Chemo-enzymatic methods are particularly powerful for creating specific hydroxy fatty acids.
Chemo-enzymatic methods leverage the high selectivity of enzymes to produce specific hydroxy fatty acids from renewable feedstocks. Recombinant microorganisms, such as Escherichia coli, can be engineered to express specific enzymes capable of introducing hydroxyl groups at desired positions on a fatty acid chain.
For instance, engineered E. coli strains expressing fatty acid hydroxylase (CYP102A1) from Bacillus megaterium have been shown to accumulate hydroxy fatty acids, including 9-hydroxydecanoic acid. nih.gov The production can be further enhanced by co-expressing acetyl-CoA carboxylase (ACCase) and acyl-CoA thioesterase (TesA) while knocking out the endogenous acyl-CoA synthetase (FadD). nih.gov
Other enzymatic systems involve a cascade of reactions. For example, the synthesis of dihydroxy fatty acids has been achieved using a combination of fatty acid desaturase, epoxygenase, and epoxide hydrolase, demonstrating the potential to create a variety of hydroxylated fatty acid precursors. nih.gov Similarly, recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases has been used to produce dicarboxylic acids from hydroxy fatty acids, showcasing the versatility of microbial biocatalysis in fatty acid modification. mdpi.com A practical chemoenzymatic method for synthesizing 11-hydroxyundecanoic acid from ricinoleic acid has been developed using recombinant E. coli expressing alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. rsc.org These synthesized hydroxy fatty acids can then be subjected to the esterification methods described previously to yield the final product.
Table 3: Enzymatic Systems for Hydroxy Fatty Acid Production
| Enzyme System | Host Organism | Precursor | Product |
| Fatty Acid Hydroxylase (CYP102A1) | Escherichia coli | Fatty Acids | 9-Hydroxydecanoic acid, other hydroxy fatty acids |
| Fatty Acid Desaturase, Epoxygenase, Epoxide Hydrolase | Escherichia coli | Hexadecanoic Acid | 9,10-Dihydroxyhexadecanoic acid |
| Alcohol Dehydrogenase, Baeyer-Villiger Monooxygenase | Escherichia coli | Ricinoleic Acid | 11-Hydroxyundecanoic acid |
| Alcohol/Aldehyde Dehydrogenases (ChnDE) | Corynebacterium glutamicum | 9-Hydroxynonanoic acid | 1,9-Nonanedioic acid (Azelaic acid) |
This table summarizes various chemo-enzymatic approaches for the production of hydroxy fatty acids and related compounds.
Synthesis of the 9-Hydroxydecanoic Acid Moiety
Green Chemistry Principles in Precursor Synthesis (e.g., from Levoglucosenone)
The synthesis of the 9-hydroxydecanoic acid precursor can be approached using principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A notable example is the synthesis of (R)-3-hydroxy-decanoic acid and its analogs starting from levoglucosenone (B1675106) (LGO), a compound derived from the pyrolysis of cellulosic waste. nih.govfrontiersin.org This approach is advantageous as it utilizes a renewable, bio-sourced starting material. nih.govresearchgate.net
Stereoselective Synthesis of Hydroxydecanoic Acid Isomers
Achieving specific stereochemistry is crucial in the synthesis of bioactive molecules. Stereoselective synthesis aims to produce a particular stereoisomer of a compound, which can have significantly different biological activity compared to its other isomers. For hydroxydecanoic acid, various strategies have been developed to control the stereochemistry at the chiral centers.
One approach starts from Garner's aldehyde, a common chiral starting material, to stereocontrolledly construct the desired stereocenters. elsevierpure.com Another method involves the enantioselective acetylation of a racemic mixture using lipases, such as PS Amano lipase (B570770), to resolve the isomers. nih.govfrontiersin.org
More complex stereoselective syntheses have been reported for related long-chain hydroxy fatty acids, such as the total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-docosahexaenoic acid, a precursor to resolvins. nih.gov This synthesis employed a convergent and stereospecific strategy, highlighting techniques like organocatalytic α-oxyamination to establish key stereocenters. nih.gov Although applied to a different molecule, these advanced methods demonstrate the potential for precise stereocontrol in the synthesis of complex hydroxy fatty acids.
Introduction of the Benzyl Alcohol Component (e.g., from Benzyl Halides or Alcohols)
The final step in forming the target ester is the introduction of the benzyl group. This is typically achieved through esterification of the hydroxydecanoic acid with benzyl alcohol or by reaction with a benzyl halide.
From Benzyl Alcohol: The direct reaction of a carboxylic acid with an alcohol, known as Fischer esterification, is a common method. This reaction is typically catalyzed by an acid. wikipedia.org To improve yields and reaction conditions, various catalysts have been developed. For instance, a 2,2'-biphenol-derived phosphoric acid can promote the dehydrative esterification between carboxylic acids and alcohols. organic-chemistry.org Another approach uses p-toluenesulfonic acid as a catalyst in a solvent-free system, which offers high atom economy by producing only water as a byproduct. organic-chemistry.org
From Benzyl Halides: Alternatively, the carboxylate anion of the hydroxydecanoic acid can react with a benzyl halide, such as benzyl bromide, in a nucleophilic substitution reaction. umich.edu This method is often carried out in the presence of a mild base like sodium bicarbonate. umich.edu To avoid harsh conditions that could affect other functional groups, milder reagents have been developed. For example, 2-benzyloxy-1-methylpyridinium triflate allows for the benzylation of carboxylic acids under neutral conditions. organic-chemistry.org A convenient method involves the in situ methylation of 2-benzyloxypyridine in the presence of the alcohol and magnesium oxide. beilstein-journals.org
Biocatalytic Synthesis and Enzymatic Esterification
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions.
Lipase-Catalyzed Esterification Reactions
Lipases are enzymes that can catalyze the formation of esters. They are widely used in industry due to their stability and broad substrate specificity. ufsc.br The lipase-catalyzed synthesis of benzyl esters can be performed via esterification of a carboxylic acid with benzyl alcohol or through transesterification. ufsc.brnih.gov
Immobilized lipases, such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, are particularly effective. ufsc.brnih.gov These enzymes can be used in solvent-free systems, which is a significant advantage from a green chemistry perspective. ufsc.br Studies have shown that lipase-catalyzed reactions can achieve high conversion rates for the production of various benzyl esters. ufsc.brresearchgate.net For instance, the lipase-catalyzed synthesis of benzyl laurate has been demonstrated, and kinetic models have been developed to understand the reaction mechanism and enzyme deactivation. scilit.com Lipases can also exhibit chemoselectivity, as shown in the hydrolysis of biphenyl (B1667301) esters, allowing for the synthesis of unsymmetrical products that can be subsequently benzylated. nih.gov
Whole-Cell Biotransformation Systems for ω-Hydroxylation in Fatty Acid Derivatives
The 9-hydroxydecanoic acid precursor itself can be synthesized using biocatalytic methods. Whole-cell biotransformation systems are a powerful tool for this purpose, particularly for the ω-hydroxylation of fatty acids. This process introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid chain.
Engineered strains of bacteria, such as Escherichia coli, are often used as the whole-cell biocatalysts. frontiersin.org These strains are typically engineered to express specific enzymes, such as cytochrome P450 monooxygenases (CYPs), which are capable of performing the hydroxylation reaction. frontiersin.orgnih.gov For example, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully used in E. coli to produce ω-hydroxydecanoic acid from decanoic acid. frontiersin.org
To improve the efficiency of the biotransformation, further genetic modifications are often made to the host strain. These can include deleting genes involved in the degradation of fatty acids (β-oxidation) and overexpressing transporter proteins to enhance the uptake of the fatty acid substrate into the cell. frontiersin.org Such strategies have been shown to significantly increase the yield and concentration of the desired ω-hydroxy fatty acid. frontiersin.org Research has demonstrated the production of ω-hydroxydecanoic acid at concentrations up to 309 mg/L with a molar yield of 0.86 mol/mol using an engineered E. coli strain. frontiersin.org Similar systems have been developed using different CYP enzymes for the production of other ω-hydroxy fatty acids, such as ω-hydroxydodecanoic acid. nih.govmdpi.com
Chemical Reactivity and Transformations of 9 Hydroxydecanoic Acid Benzyl Ester
Hydrolysis of the Ester Linkage
The cleavage of the ester bond in 9-Hydroxydecanoic Acid Benzyl (B1604629) Ester to yield 9-hydroxydecanoic acid and benzyl alcohol can be achieved under both acidic and basic conditions. The mechanisms governing these transformations are distinct, with acid-catalyzed hydrolysis being a reversible equilibrium-driven process and base-promoted saponification being an irreversible reaction.
Mechanisms of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of 9-Hydroxydecanoic Acid Benzyl Ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The subsequent attack by water leads to the formation of a tetrahedral intermediate. This intermediate is unstable and can undergo a series of proton transfer steps. Ultimately, the protonated benzyl alcohol acts as a good leaving group and is eliminated, followed by deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield 9-hydroxydecanoic acid and benzyl alcohol. As this reaction is reversible, it is often necessary to use a large excess of water or to remove one of the products (e.g., benzyl alcohol) from the reaction mixture to drive the equilibrium towards the hydrolysis products.
Pathways of Base-Promoted Saponification
Base-promoted hydrolysis, or saponification, of this compound is an irreversible process that yields the salt of the carboxylic acid and benzyl alcohol. The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov
Reduction Reactions of the Ester Functional Group
The ester functional group in this compound can be reduced to either the corresponding primary alcohol or an aldehyde, depending on the choice of reducing agent.
Hydride-Mediated Reduction to Corresponding Alcohols or Aldehydes
Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester group of this compound to a primary alcohol. saskoer.cachadsprep.comchadsprep.com This reaction would yield 1,9-decanediol and benzyl alcohol. The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the benzyloxide group to form an intermediate aldehyde. This aldehyde is then further and rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol. Due to the high reactivity of LiAlH₄, it is generally not possible to stop the reaction at the aldehyde stage.
To achieve the partial reduction of the ester to an aldehyde, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. chadsprep.com By using DIBAL-H at low temperatures (typically -78 °C), the reaction can be controlled to stop at the aldehyde stage, yielding 9-hydroxydecanal and benzyl alcohol. The lower reactivity of DIBAL-H prevents the over-reduction of the intermediate aldehyde.
| Reducing Agent | Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | 1,9-Decanediol and Benzyl Alcohol |
| Diisobutylaluminium Hydride (DIBAL-H) | 9-Hydroxydecanal and Benzyl Alcohol |
Table 1: Products of Hydride-Mediated Reduction of this compound
Reactivity with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with Grignard reagents (RMgX) results in the formation of a tertiary alcohol. masterorganicchemistry.com This transformation involves the addition of two equivalents of the Grignard reagent to the ester carbonyl group.
The first equivalent of the Grignard reagent adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyloxide group to form a ketone. This newly formed ketone is more reactive towards the Grignard reagent than the starting ester. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, forming a new tetrahedral intermediate. Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final tertiary alcohol product. masterorganicchemistry.com It is important to note that the secondary hydroxyl group present in this compound would also react with the Grignard reagent, consuming an additional equivalent of the reagent through an acid-base reaction. This would need to be accounted for in the stoichiometry of the reaction.
Transesterification Processes
Transesterification is a process where the benzyl group of this compound is exchanged for a different alkyl or aryl group from an alcohol, leading to the formation of a new ester and benzyl alcohol. This reaction can be catalyzed by either an acid or a base. nih.govnih.gov
In acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process and is typically driven to completion by using a large excess of the new alcohol.
Base-catalyzed transesterification involves the use of a strong base, often the alkoxide corresponding to the alcohol being used for the exchange. The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The elimination of the benzyloxide anion and subsequent deprotonation steps drive the reaction.
Enzymatic transesterification, often utilizing lipases, presents a milder and more selective alternative for this transformation. researchgate.net These biocatalytic methods can offer high yields under environmentally benign conditions. nih.govresearchgate.net
| Catalyst | General Conditions |
| Acid (e.g., H₂SO₄, TsOH) | Excess of the new alcohol, often at elevated temperatures. |
| Base (e.g., NaOR, KOR) | Use of the corresponding alkoxide of the new alcohol. |
| Enzyme (e.g., Lipase) | Mild temperature and pH conditions. |
Table 2: General Conditions for Transesterification of this compound
Selective Deprotection of the Benzyl Ester Moiety
The selective removal of the benzyl ester group in this compound, while leaving the hydroxyl group intact, is a crucial transformation in the synthesis of various derivatives. The most common and effective method for this deprotection is catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond of the ester in the presence of a metal catalyst and a hydrogen source. acsgcipr.orgacsgcipr.org
Catalytic Hydrogenolysis:
This process typically utilizes a palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂) or a hydrogen transfer reagent. acsgcipr.orgacsgcipr.orgfiveable.me The reaction is generally carried out under mild conditions, making it compatible with the free hydroxyl group. acsgcipr.org The mechanism involves the adsorption of the benzyl ester and hydrogen onto the catalyst surface, followed by the cleavage of the benzylic C-O bond to yield 9-hydroxydecanoic acid and toluene (B28343) as a byproduct. acsgcipr.orgacsgcipr.org
Catalytic Transfer Hydrogenation (CTH):
An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). acsgcipr.orgacsgcipr.orgrsc.org This method employs a hydrogen donor in conjunction with the palladium catalyst. rsc.org Common hydrogen donors include ammonium (B1175870) formate (B1220265), cyclohexene, and 1,4-cyclohexadiene. acsgcipr.orgrsc.orgmdma.chduke.edu CTH offers the advantage of avoiding the handling of flammable hydrogen gas and can often be performed at ambient temperature and pressure. acsgcipr.orgmdma.ch For instance, N-benzyl groups can be efficiently removed using ammonium formate as the hydrogen donor in the presence of 10% Pd-C. mdma.ch
The choice of catalyst and reaction conditions can be optimized to ensure high selectivity and yield. For example, while palladium on carbon is widely used for deprotecting benzyl esters, other catalysts like palladium black can also be effective. acsgcipr.orgrsc.orgorganic-chemistry.org The solvent system can also influence the reaction; methanol (B129727) is a commonly used solvent for these transformations. mdma.chorganic-chemistry.org
Table 1: Conditions for Selective Deprotection of Benzyl Esters
| Method | Catalyst | Hydrogen Source | Solvent | Key Features |
| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol | Mild conditions, high yield. acsgcipr.orgacsgcipr.org |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol | Avoids H₂ gas, rapid reaction. mdma.chduke.edu |
| Catalytic Transfer Hydrogenation | Palladium Black | Cyclohexene | Not specified | Rapid removal of protecting groups. rsc.org |
| Nickel Boride | Nickel Boride | Not applicable | Methanol | Chemoselective cleavage, unaffected benzyl ethers. organic-chemistry.org |
Functional Group Interconversions at the Hydroxyl Position
The hydroxyl group of this compound offers a site for further molecular modifications through functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives with tailored properties.
Orthogonal Protection Strategies for the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference in subsequent reactions. Orthogonal protection strategies are particularly valuable, as they allow for the selective removal of one protecting group without affecting another. wikipedia.orgnih.govbham.ac.uk Given that the benzyl ester is typically removed by hydrogenolysis, a protecting group for the hydroxyl function must be stable to these conditions but removable under different, specific conditions. fiveable.meuwindsor.ca
Silyl (B83357) Ethers:
A common and effective strategy for protecting alcohols is the formation of silyl ethers. wikipedia.orgoup.com Silyl ethers are generally stable to the basic and nucleophilic conditions often encountered in organic synthesis. oup.com Critically, they are stable to the hydrogenolysis conditions used to cleave benzyl ethers and esters. uwindsor.ca
The formation of a silyl ether involves the reaction of the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or 2,6-lutidine. wikipedia.org A variety of silylating agents can be used, offering a spectrum of stability. wikipedia.orgorganic-chemistry.org The choice of silyl group can be tailored based on the required stability and the ease of subsequent removal.
Deprotection of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orgoup.com This orthogonality in deprotection—hydrogenolysis for the benzyl ester and fluoride or acid for the silyl ether—is a cornerstone of modern synthetic strategy. fiveable.mewikipedia.org
Table 2: Common Silyl Protecting Groups for Alcohols
| Silyl Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid, K₂CO₃/Methanol oup.comrsc.org |
| tert-Butyldimethylsilyl | TBDMS, TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (TBAF), Acetic acid wikipedia.org |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF), Acid nih.gov |
Derivatization to Other Functionalities (e.g., Amines via Tosylate Intermediates)
The hydroxyl group of this compound can be converted into other important functional groups, such as amines. A reliable two-step method to achieve this transformation involves the formation of a tosylate intermediate followed by nucleophilic substitution. chemistrysteps.comscribd.com
Formation of the Tosylate:
The first step is the conversion of the hydroxyl group into a good leaving group. chemistrysteps.com This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate is much more susceptible to nucleophilic attack than the original alcohol. This reaction is generally selective for the hydroxyl group in the presence of the benzyl ester. However, to ensure complete selectivity, particularly if a strong base is used, a dianion strategy can be employed where both the hydroxyl and a carboxylic acid (if present) are deprotonated, but only the alkoxide reacts with the tosyl chloride. nih.gov
Nucleophilic Substitution with Azide (B81097):
The second step involves a nucleophilic substitution reaction on the tosylate. The azide ion (N₃⁻), typically from sodium azide (NaN₃), is a potent nucleophile that readily displaces the tosylate group. researchgate.netyoutube.com This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center if it is chiral. researchgate.netlibretexts.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the substitution. chemistrysteps.com
Reduction to the Amine:
The resulting alkyl azide can then be reduced to the corresponding primary amine. chemistrysteps.com This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org
This sequence provides a versatile route to introduce an amino group, opening up possibilities for further derivatization, such as amide bond formation or the synthesis of more complex nitrogen-containing compounds. mdma.chresearchgate.netresearchgate.netchemicalforums.combath.ac.uk
Table 3: Conversion of Hydroxyl to Amine via Tosylate Intermediate
| Step | Reagents | Intermediate/Product | Key Considerations |
| 1. Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 9-(Tosyloxy)decanoic acid benzyl ester | Converts the hydroxyl into a good leaving group. researchgate.net |
| 2. Azidation | Sodium azide (NaN₃) | 9-Azidodecanoic acid benzyl ester | SN2 reaction with inversion of configuration. chemistrysteps.comresearchgate.net |
| 3. Reduction | H₂/Pd-C or LiAlH₄ | 9-Aminodecanoic acid benzyl ester | Reduction of the azide to a primary amine. youtube.comlibretexts.org |
Role As a Key Synthetic Intermediate in Advanced Organic Chemistry
Precursor in Complex Glycolipid Synthesis
9-Hydroxydecanoic Acid Benzyl (B1604629) Ester serves as a crucial precursor in the multi-step synthesis of complex glycolipids, which are molecules containing both lipid and carbohydrate components. These compounds are of significant interest due to their diverse biological activities. The benzyl ester group provides a necessary protecting group for the carboxylic acid functionality, allowing for selective reactions at other parts of the molecule.
Integration into Ananatoside and Rhamnolipid Synthetic Routes
A significant application of 9-Hydroxydecanoic Acid Benzyl Ester is in the total synthesis of ananatosides and related rhamnolipids. semanticscholar.orgrsc.org Ananatosides are a class of glycolipids produced by the bacterium Pantoea ananatis, which exhibit interesting surfactant and biological properties. rsc.org Rhamnolipids, another class of biosurfactants, have wide-ranging potential applications in various industries. nih.govabdel-mawgoud.com
In the synthesis of these complex natural products, (R)-β-hydroxydecanoic acid is first prepared. rsc.org This acid is then subjected to regioselective benzylation to yield this compound (referred to as benzyl ester 14 in some literature). semanticscholar.orgrsc.org This step is critical as it protects the carboxylic acid, preventing it from interfering with subsequent reactions. The benzyl ester can then be used in coupling reactions to build the larger molecular framework of the target glycolipid. semanticscholar.orgrsc.org For instance, it can be condensed with other lipid units or carbohydrate moieties to form the complete structure of ananatoside or rhamnolipid analogues. semanticscholar.orgrsc.org
The synthesis of rhamnolipids often involves the creation of a 3-(hydroxyalkanoyloxy)alkanoic acid (HAA) fatty acid tail, and synthetic routes have been developed to produce these components. nih.gov The use of benzyl protection is a common strategy in these multi-step syntheses to ensure the desired chemical transformations occur at the correct positions. nih.govfrontiersin.org
Formation of Dilipidic and Thioglucoside Scaffolds
The protected nature of this compound makes it an ideal building block for the construction of more complex lipid structures, such as dilipidic scaffolds. semanticscholar.orgrsc.org In these syntheses, the benzyl ester is condensed with another protected hydroxydecanoic acid derivative. semanticscholar.orgrsc.org The resulting protected dilipid can then be selectively deprotected at either the benzyl ester or the other protecting group to allow for further elaboration. semanticscholar.orgrsc.org This controlled, stepwise approach is essential for building up the complex lipid tails found in many bioactive glycolipids. semanticscholar.orgrsc.org
Furthermore, this dilipidic intermediate can be coupled with thioglucoside derivatives. semanticscholar.org Thioglucosides are valuable intermediates in glycosylation reactions, allowing for the formation of the glycosidic bond that links the lipid and carbohydrate portions of the final glycolipid. The use of this compound in this context highlights its versatility in the assembly of both the lipid and glycosidic components of these intricate molecules. semanticscholar.org
Building Block for Specialty Chemical Compound Synthesis
Beyond its role in glycolipid synthesis, this compound is recognized as an intermediate in the synthesis of other specialty chemical compounds. For example, it is an intermediate in the laboratory synthesis of Monocarboxyisodecyl Phthalate (B1215562), a metabolite of the widely used industrial chemical Dibutyl Phthalate (DBP). impurity.com This application underscores the utility of the benzyl ester in accessing specific, well-defined chemical structures for analytical and metabolic studies. The esterification of fatty acids with benzyl alcohol is a known method for producing bio-based plasticizers, indicating a broader potential for benzyl esters of hydroxy fatty acids in materials science. researchgate.net
Potential as a Monomer or Intermediate in Polymer Chemistry (Theoretical Perspectives)
From a theoretical standpoint, the bifunctional nature of this compound—possessing both a hydroxyl group and a protected carboxylic acid—suggests its potential as a monomer or an intermediate in polymer chemistry. The hydroxyl group could, in principle, participate in polymerization reactions such as polycondensation or ring-opening polymerization (after conversion to a cyclic monomer). The benzyl ester would serve as a protected form of the carboxylic acid, which could be deprotected after polymerization to yield a functionalized polymer with pendant carboxylic acid groups. These acidic groups could then be used for further modification of the polymer, such as cross-linking or grafting of other molecules.
While specific research on the polymerization of this compound is not extensively documented, the general principles of polymer chemistry support this potential application. The synthesis of polymers from functionalized monomers is a well-established field, and the structure of this benzyl ester fits the profile of a versatile building block for creating novel polymeric materials. For instance, the formation of benzyl ester bonds between dehydrogenation polymers and polysaccharides has been studied to understand lignin-carbohydrate complexes, demonstrating the relevance of this type of linkage in polymer systems. nih.gov
Advanced Analytical Characterization and Computational Investigations
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the atomic arrangement in 9-Hydroxydecanoic Acid Benzyl (B1604629) Ester.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 9-Hydroxydecanoic Acid Benzyl Ester, distinct signals corresponding to the different types of protons in the molecule would be observed. The protons of the benzyl group would appear in the aromatic region, typically between δ 7.3 and 7.4 ppm. A characteristic singlet for the benzylic methylene (B1212753) protons (-CH₂-) would be expected around δ 5.1 ppm. The protons of the decanoic acid chain would resonate in the aliphatic region. The methine proton attached to the hydroxyl-bearing carbon at the C9 position would likely appear as a multiplet around δ 3.8 ppm, while the terminal methyl protons at C10 would produce a doublet in the upfield region, around δ 1.2 ppm. The methylene protons adjacent to the ester carbonyl group (-CH₂-COO) would be observed as a triplet around δ 2.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group would be the most downfield signal, expected around δ 173-174 ppm. The carbons of the aromatic ring would resonate in the δ 127-136 ppm range. The benzylic methylene carbon is anticipated around δ 66 ppm. The carbon bearing the hydroxyl group (C9) would appear around δ 68 ppm, and the terminal methyl carbon (C10) would be observed in the upfield region, around δ 23 ppm. The remaining methylene carbons of the aliphatic chain would produce signals between δ 25 and 35 ppm.
2D NMR Techniques: To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the C8 and C9 protons in the decanoic acid chain.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the ester linkage by observing a correlation between the benzylic protons of the benzyl group and the carbonyl carbon of the decanoic acid moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (C=O) | - | ~173.5 |
| 2 (-CH₂-) | ~2.3 (t) | ~34.0 |
| 3-7 (-CH₂-)n | ~1.2-1.6 (m) | ~25.0-29.0 |
| 8 (-CH₂-) | ~1.5 (m) | ~37.5 |
| 9 (-CH-OH) | ~3.8 (m) | ~68.0 |
| 10 (-CH₃) | ~1.2 (d) | ~23.5 |
| Benzylic (-CH₂-) | ~5.1 (s) | ~66.0 |
| Aromatic (C) | - | ~136.0 |
| Aromatic (CH) | ~7.3-7.4 (m) | ~128.0-128.5 |
High-Resolution Mass Spectrometry (e.g., HR-ESI-TOF-MS)
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₇H₂₆O₃), the expected exact mass would be calculated. In positive ion mode ESI, the molecule would likely be detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the TOF analyzer allows for the measured mass to be determined with a very low margin of error (typically <5 ppm), which helps to confirm the molecular formula. hmdb.ca
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For instance, the fragmentation of the [M+H]⁺ ion of this compound would be expected to show characteristic losses, such as the loss of the benzyl group or the loss of a water molecule from the hydroxyl group.
Chromatographic Techniques for Separation, Purification, and Purity Profiling
Chromatographic methods are essential for the isolation of this compound from reaction mixtures, its purification to a high degree, and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of the purity of this compound. A reversed-phase HPLC system with a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape. The compound would be detected using a UV detector, as the benzyl group provides a chromophore that absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions, such as the esterification of 9-hydroxydecanoic acid with benzyl alcohol. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized, often using a UV lamp (due to the UV-active benzyl group) or by staining with a suitable reagent. By comparing the spots of the starting materials, the product, and the reaction mixture, the consumption of reactants and the formation of the desired ester can be tracked over time.
Preparative Column Chromatography for Isolation
For the isolation and purification of larger quantities of this compound, preparative column chromatography is a widely used technique. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system, similar to that used for TLC but in larger volumes, is then passed through the column to elute the components of the mixture at different rates. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the isolated this compound.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. By simulating molecular behavior, researchers can predict conformations, reactivity, and potential biological activities, thereby guiding further experimental work.
Density Functional Theory (DFT) for Conformational Analysis and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comroutledge.comarchive.org It is a popular and versatile method in computational chemistry, offering a good balance between accuracy and computational cost. numberanalytics.comnih.gov
A theoretical DFT study would begin by systematically exploring the potential energy surface of the molecule. This involves rotating the various single bonds and calculating the energy of the resulting geometries. The most stable conformers correspond to the minima on this energy landscape. For each identified stable conformer, DFT calculations can provide key information such as its relative energy, dipole moment, and geometric parameters (bond lengths and angles).
For instance, a hypothetical conformational analysis of this compound might identify several low-energy conformers, differing primarily in the folding of the alkyl chain and the orientation of the benzyl and hydroxyl groups. The relative stability of these conformers would be influenced by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen.
Table 1: Hypothetical DFT Data for Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (C8-C9-O-H) (°) |
| 1 (Global Minimum) | 0.00 | 2.5 | 60 |
| 2 | 0.75 | 3.1 | 180 |
| 3 | 1.20 | 2.8 | -60 |
This table presents hypothetical data to illustrate the type of information obtained from a DFT conformational analysis. The values are not based on actual experimental or computational results.
DFT is also a powerful tool for predicting the chemical reactivity of a molecule. frontiersin.orgstackexchange.com By analyzing the electronic properties calculated by DFT, one can identify the most likely sites for electrophilic or nucleophilic attack, as well as the susceptibility of different bonds to cleavage.
Several DFT-based descriptors can be used to predict reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO indicates regions of the molecule that are likely to donate electrons (nucleophilic sites), while the LUMO indicates regions that are likely to accept electrons (electrophilic sites). For this compound, the HOMO is likely to be located around the hydroxyl group and the oxygen atoms of the ester, while the LUMO may be centered on the aromatic ring of the benzyl group.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site in a molecule. numberanalytics.com They can be used to predict the most likely sites for radical, nucleophilic, and electrophilic attack.
A DFT analysis of this compound would likely predict that the hydroxyl group is a primary site for reactions such as oxidation or esterification. The carbonyl carbon of the ester group would be identified as an electrophilic site, susceptible to nucleophilic attack, which could lead to hydrolysis or transesterification.
Molecular Dynamics Simulations and Enantioselectivity Modeling
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. cambridge.orgrsc.orgcapes.gov.braip.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and molecules over time, providing insights into dynamic processes such as conformational changes and intermolecular interactions.
For a flexible molecule like this compound, MD simulations can reveal how the molecule explores its conformational space in different environments, such as in a solvent or interacting with a biological membrane. rsc.org This can provide a more realistic picture of the molecule's behavior than the static view provided by DFT calculations.
Since the 9-hydroxy group creates a chiral center, this compound can exist as two enantiomers (R and S). MD simulations are particularly useful for modeling and understanding the basis of enantioselectivity in chemical and biological systems. nih.govacs.orgacs.orgnih.govoup.com
For example, if this compound were a substrate for an enzyme, MD simulations could be used to model the binding of both the R- and S-enantiomers to the enzyme's active site. By running separate simulations for each enantiomer, one could analyze the stability of the enzyme-substrate complex, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed, and the orientation of the substrate within the active site.
The enantioselectivity of the enzyme could then be rationalized by comparing the binding energies of the two enantiomers or by analyzing the frequency of "near-attack conformations," which are conformations where the substrate is optimally positioned for the catalytic reaction to occur. nih.gov A hypothetical MD study might show that one enantiomer forms a more stable and productive binding mode in the enzyme's active site, thus explaining the experimentally observed enantioselectivity.
Table 2: Hypothetical MD Simulation Data for the Binding of this compound Enantiomers to a Hypothetical Enzyme
| Enantiomer | Average Binding Free Energy (kcal/mol) | Key Hydrogen Bond Distance (Å) (Enzyme-Substrate) | Percentage of Near-Attack Conformations (%) |
| R | -8.5 | 2.1 | 65 |
| S | -6.2 | 3.5 | 15 |
This table presents hypothetical data to illustrate the type of information obtained from an MD simulation study on enantioselectivity. The values are not based on actual experimental or computational results.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Applications)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. fiveable.mewikipedia.orgnih.govspringernature.comresearchgate.netresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to the property or activity of interest. jocpr.comlongdom.orgnih.gov
A QSPR model could be theoretically developed to predict a key physicochemical property of a series of benzyl esters of hydroxyalkanoic acids, including this compound. For example, a model could be built to predict their lipophilicity (logP), which is a crucial parameter in drug design and environmental science.
To build such a model, one would first need a dataset of related compounds with experimentally measured logP values. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups).
3D descriptors: Based on the 3D conformation (e.g., molecular surface area, volume).
Statistical analysis would then be used to select the most relevant descriptors and build a predictive model.
Table 3: Hypothetical QSPR Model for Predicting logP of Benzyl Esters of Hydroxyalkanoic Acids
Equation: logP = 0.8 * (Molecular Weight / 100) + 1.2 * (Number of CH2 groups / 5) - 0.5 * (Number of OH groups) + 0.3
| Compound | Molecular Weight ( g/mol ) | Number of CH2 groups | Number of OH groups | Predicted logP |
| Benzyl 5-hydroxypentanoate | 208.25 | 3 | 1 | 2.00 |
| Benzyl 7-hydroxyheptanoate | 236.30 | 5 | 1 | 2.89 |
| This compound | 278.38 | 8 | 1 | 3.63 |
| Benzyl 12-hydroxydodecanoate | 306.44 | 10 | 1 | 4.35 |
This table and equation present a hypothetical QSPR model for illustrative purposes. The equation and predicted values are not based on actual experimental data.
Similarly, a QSAR model could be hypothetically developed to predict a potential biological activity of derivatives of this compound. For instance, if this class of compounds was being investigated for antimicrobial activity, a QSAR model could be built to predict their minimum inhibitory concentration (MIC) against a particular bacterium.
The process would be similar to building a QSPR model, but the dependent variable would be the biological activity (e.g., pMIC = -log(MIC)). The resulting QSAR model could then be used to:
Predict the activity of new, unsynthesized derivatives.
Identify the key structural features that are important for activity.
Guide the design of more potent analogues.
Such a model would be invaluable in a drug discovery program, as it would allow for the prioritization of synthetic targets, thereby saving time and resources.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 9-Hydroxydecanoic Acid Benzyl (B1604629) Ester is not yet extensively documented in scientific literature. Traditional esterification methods, such as the Fischer-Speier esterification of 9-hydroxydecanoic acid with benzyl alcohol in the presence of an acid catalyst, or the reaction of a 9-hydroxydecanoic acid salt with a benzyl halide, are plausible routes. However, future research should focus on the development of more sustainable and efficient synthetic protocols.
Key areas for investigation include:
Biocatalysis: The use of enzymes, particularly lipases, for the esterification of 9-hydroxydecanoic acid with benzyl alcohol presents a green and highly selective alternative. nih.govmdpi.com Lipase-catalyzed reactions can often be performed under mild, solvent-free conditions, minimizing waste and energy consumption. Research should focus on screening for optimal lipases, reaction conditions, and enzyme immobilization techniques to enhance stability and reusability. nih.govresearchgate.net
Heterogeneous Catalysis: The development of solid acid catalysts could simplify product purification and catalyst recycling. researchgate.net Materials such as ion-exchange resins, zeolites, or sulfated zirconia could be explored for their efficacy in promoting the esterification reaction. researchgate.net
Modified Steglich Esterification: For the synthesis of related α-hydroxybenzyl esters, a modified Steglich esterification using O-benzyl-N,N'-dicyclohexylisourea has proven effective. scielo.org.pe Investigating the applicability of this method for a ω-hydroxy acid like 9-hydroxydecanoic acid could provide a high-yielding, mild alternative to traditional methods.
Flow Chemistry: Continuous flow reactors could offer advantages in terms of reaction control, scalability, and safety, particularly for exothermic esterification reactions.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for 9-Hydroxydecanoic Acid Benzyl Ester
| Methodology | Potential Advantages | Potential Challenges |
| Biocatalysis (Lipase) | High selectivity, mild conditions, environmentally friendly. nih.govmdpi.com | Enzyme cost and stability, potentially slower reaction rates. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. researchgate.net | Catalyst deactivation, may require higher temperatures. |
| Modified Steglich Esterification | High yields, mild reaction conditions. scielo.org.pe | Stoichiometric use of coupling agents, generation of by-products. |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. | Initial setup cost, potential for clogging. |
Expansion of Applications as a Versatile Synthetic Intermediate
The single documented application of this compound is as an intermediate in the synthesis of Monocarboxyisodecyl Phthalate (B1215562), a metabolite of Dibutyl Phthalate. impurity.com However, its structure, featuring a terminal hydroxyl group and a benzyl ester, suggests a much broader utility as a versatile building block in organic synthesis.
Potential applications to be explored include:
Polymer Synthesis: The hydroxyl group can serve as a monomer for the synthesis of polyesters and polyurethanes. The long aliphatic chain would impart flexibility and hydrophobicity to the resulting polymers, while the benzyl ester could be retained for further modification or removed to reveal a carboxylic acid for post-polymerization functionalization.
Synthesis of Biologically Active Molecules: The 9-hydroxydecanoic acid moiety is found in some natural products. The benzyl ester could serve as a protected form of the carboxylic acid during the synthesis of complex natural product analogs or other biologically active compounds.
Surfactant and Emulsifier Production: The amphiphilic nature of the parent acid suggests that the benzyl ester could be a precursor to novel non-ionic surfactants.
Fine Chemical Synthesis: The hydroxyl group can be oxidized to an aldehyde or ketone, or further derivatized to introduce other functional groups, making the molecule a versatile platform for the synthesis of a variety of fine chemicals.
Deeper Mechanistic Elucidation of Chemical and Biocatalytic Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new applications.
Areas for mechanistic investigation include:
Kinetics of Esterification: Detailed kinetic studies of both chemical and biocatalytic esterification reactions would provide insights into the rate-determining steps and the influence of various parameters such as temperature, catalyst loading, and substrate concentration.
Enzyme-Substrate Interactions: In biocatalytic synthesis, molecular modeling and docking studies could elucidate the binding mode of 9-hydroxydecanoic acid and benzyl alcohol within the active site of the lipase (B570770). This would aid in the rational design of more efficient biocatalysts.
Side-Reaction Pathways: A comprehensive analysis of potential side reactions, such as self-esterification (estolide formation) of 9-hydroxydecanoic acid or etherification of benzyl alcohol, under different catalytic conditions is necessary to improve the selectivity of the desired ester formation.
Exploration of Analogues with Tunable Chemical and Biochemical Properties
The synthesis and study of analogues of this compound could lead to the discovery of compounds with tailored properties for specific applications.
Strategies for generating and evaluating analogues include:
Varying the Fatty Acid Chain: The synthesis of benzyl esters of other hydroxy fatty acids (e.g., with different chain lengths or positions of the hydroxyl group) could lead to materials with altered physical properties, such as melting point, solubility, and viscosity.
Modifying the Benzyl Group: The introduction of substituents onto the aromatic ring of the benzyl group could be used to fine-tune the electronic properties and reactivity of the ester. This could also influence the biological activity of the molecule or its performance as a synthetic intermediate.
Introducing Chirality: The hydroxyl group at the 9-position is a stereocenter. The enantioselective synthesis of (R)- and (S)-9-Hydroxydecanoic Acid Benzyl Ester would be of significant interest, as the stereochemistry often plays a critical role in the biological activity of chiral molecules.
The systematic exploration of these research avenues will undoubtedly expand our understanding of this compound and unlock its full potential as a valuable chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing benzyl ester bonds in compounds like 9-Hydroxydecanoic Acid Benzyl Ester?
- Methodological Answer: Acidic conditions (pH ~4) are critical for maximizing benzyl ester bond formation, as demonstrated in studies on analogous systems. Under acidic pH, nucleophilic carboxyl groups (e.g., glucuronic acid) react efficiently with quinone methide intermediates, minimizing competing reactions with amino or hydroxyl groups. Neutral or alkaline conditions shift reactivity toward protein-derived amines, reducing ester yield .
Q. Which analytical techniques are recommended for characterizing benzyl ester compounds?
- Methodological Answer:
- FTIR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and monitors bond formation .
- Solid-State CP/MAS ¹³C NMR : Confirms ester linkages via resonance at ~168 ppm (carbonyl carbon) .
- Ion Chromatography (IC) : Quantifies released carboxylic acids (e.g., glucuronic acid) after alkaline hydrolysis to estimate ester bond content .
- Elemental Analysis : Detects nitrogen content to assess protein contamination, particularly under neutral pH conditions .
Advanced Research Questions
Q. How do competing nucleophiles (e.g., proteins, water) influence benzyl ester synthesis under varying pH conditions?
- Methodological Answer:
- Acidic Conditions (pH 4–5) : Carboxyl groups dominate nucleophilic addition to quinone methides, favoring ester bond formation. Water competes weakly, leading to partial hydrolysis .
- Neutral Conditions (pH 6–7) : Amino groups from proteins (e.g., β-glucosidase) react preferentially due to higher nucleophilicity (amine > thiol > carboxyl > hydroxyl), reducing ester yield. Elemental nitrogen content increases under these conditions, confirming protein incorporation .
- Mitigation Strategy : Use purified substrates, adjust enzyme concentrations, or employ pH-controlled reaction quenching to minimize side reactions .
Q. How can researchers resolve contradictions in reported benzyl ester yields across different studies?
- Methodological Answer:
- Source Analysis : Variability often stems from differences in substrate purity (e.g., residual proteins in enzyme mixtures) or reaction setup (e.g., O₂ availability for quinone methide generation) .
- Standardization : Replicate experiments using strictly controlled conditions (e.g., pH 4, anaerobic environments) and validate results via orthogonal methods (e.g., IC + NMR) .
- Data Normalization : Express yields relative to total nucleophile content (carboxyl, amine, hydroxyl) to account for competing pathways .
Q. What role do enzymatic systems play in modulating benzyl ester formation?
- Methodological Answer:
- Enzyme Selection : β-Glucosidase releases glucose from precursors (e.g., coniferin), indirectly influencing ester synthesis by altering substrate availability .
- Enzyme Contamination : Endogenous proteins in crude enzyme preparations introduce competing nucleophiles (amines), necessitating purification or inactivation steps (e.g., heat treatment) .
- Catalytic Optimization : Co-immobilize enzymes (e.g., laccase + β-glucosidase) to compartmentalize reactions and reduce interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
